![molecular formula C14H11F3N2O B5652311 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5652311.png)
1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea is an organic compound characterized by the presence of a phenyl group and a trifluoromethyl-substituted phenyl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of aniline derivatives with isocyanates. One common method includes the reaction of 2-(trifluoromethyl)phenyl isocyanate with aniline under controlled conditions to yield the desired urea derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding urea derivatives with altered functional groups.
Reduction: Reduction reactions can modify the trifluoromethyl group or the phenyl rings, leading to different substituted urea compounds.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups to the phenyl rings.
Applications De Recherche Scientifique
1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable pharmacophore in drug design .
Comparaison Avec Des Composés Similaires
- 1-Phenyl-3-[3-(trifluoromethyl)phenyl]urea
- 1-(3-bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea
- 1-(3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]urea
Comparison: Compared to its analogs, 1-Phenyl-3-[2-(trifluoromethyl)phenyl]urea exhibits unique properties due to the position of the trifluoromethyl group. This positional difference can significantly impact its chemical reactivity, biological activity, and overall stability. For example, the 2-position trifluoromethyl group may confer different steric and electronic effects compared to the 3-position, leading to variations in how the compound interacts with molecular targets .
Propriétés
IUPAC Name |
1-phenyl-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)11-8-4-5-9-12(11)19-13(20)18-10-6-2-1-3-7-10/h1-9H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQRZAREDAWPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R*,4S*)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5652231.png)
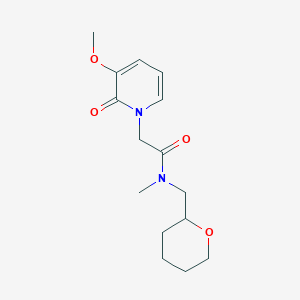
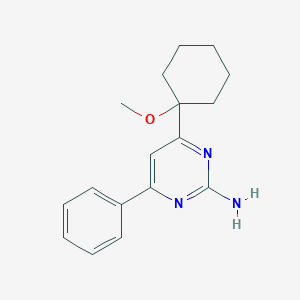
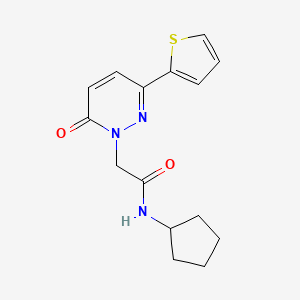
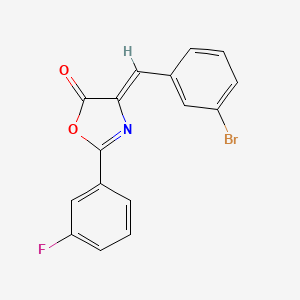
![1-(2-fluorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B5652275.png)
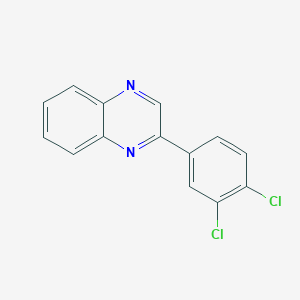
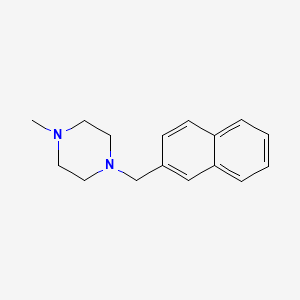
![[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone](/img/structure/B5652292.png)
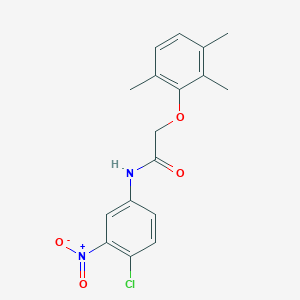

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5652322.png)
![3-(2-furylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5652338.png)
![3-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5652345.png)
